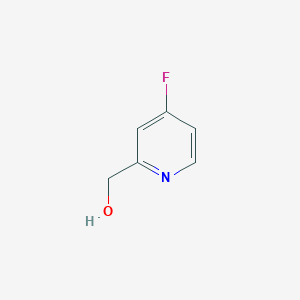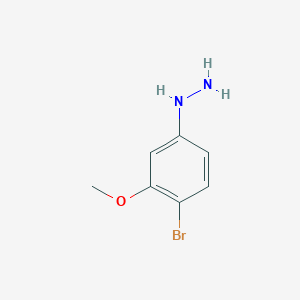
(4-Bromo-3-methoxyphenyl)hydrazine
描述
“(4-Bromo-3-methoxyphenyl)hydrazine” is a chemical compound that has gained increasing attention from the scientific community due to its various applications in research and industry. It has a molecular formula of C7H9BrN2O and a molecular weight of 217.06 g/mol .
Synthesis Analysis
The synthesis of “(4-Bromo-3-methoxyphenyl)hydrazine” involves the reaction of p-anisidine with water and conc. HCl, followed by the addition of a solution of sodium nitrite in water . This process is part of a larger class of reactions involving propargylic alcohols, which are important in the construction of functionalized carbo- or heterocyclic compounds .Molecular Structure Analysis
The molecular structure of “(4-Bromo-3-methoxyphenyl)hydrazine” is complex and involves several key components. The compound contains a bromo group (Br), a methoxy group (OCH3), and a hydrazine group (N2H4), all attached to a phenyl ring .Chemical Reactions Analysis
“(4-Bromo-3-methoxyphenyl)hydrazine” can undergo various chemical reactions. For instance, it can react with a carbonyl to form a hydrazone, a process similar to that of imine formation . The weakly acidic N-H bond is deprotonated to form the hydrazone anion .Physical And Chemical Properties Analysis
“(4-Bromo-3-methoxyphenyl)hydrazine” has several physical and chemical properties. It has a molecular formula of C7H9BrN2O and a molecular weight of 217.06 g/mol . More detailed information about its melting point, boiling point, density, and other physical properties can be found on various chemical databases .作用机制
安全和危害
“(4-Bromo-3-methoxyphenyl)hydrazine” is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
未来方向
“(4-Bromo-3-methoxyphenyl)hydrazine” has potential for future research and applications. For instance, it can be used in the synthesis of 4-bromo quinolines, which are difficult to access but can be constructed directly from easily prepared ortho-propynol phenyl azides . These 4-bromo quinolines can further undergo coupling reactions or nucleophilic reactions to provide a variety of functionalized compounds with molecular diversity .
属性
IUPAC Name |
(4-bromo-3-methoxyphenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-11-7-4-5(10-9)2-3-6(7)8/h2-4,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNGMMOKFCBYHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-3-methoxyphenyl)hydrazine | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


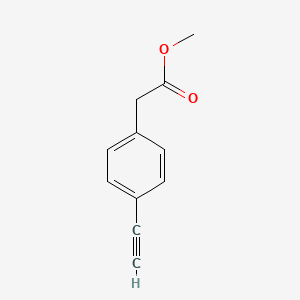

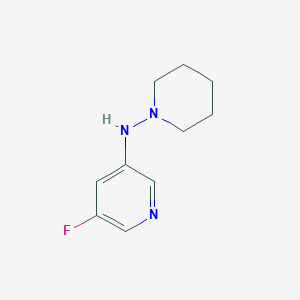
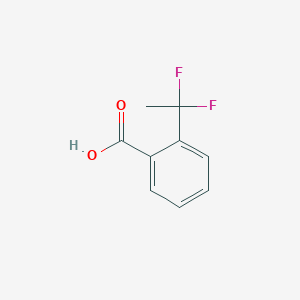
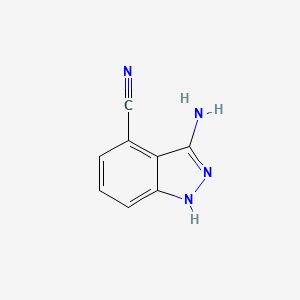
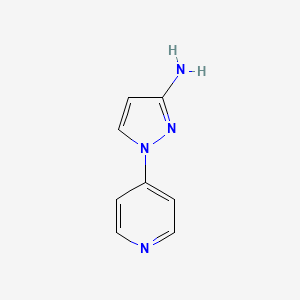
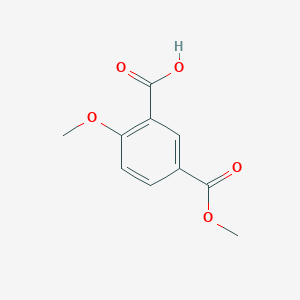


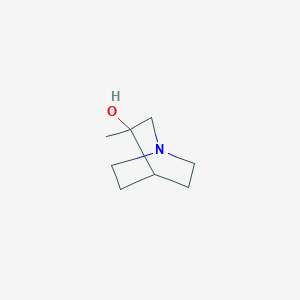
![2-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile](/img/structure/B1396607.png)
